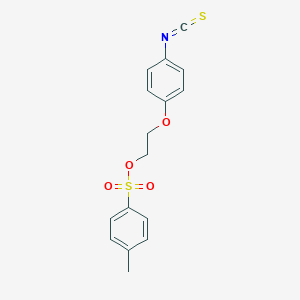

2-(4-Isothiocyanatophenoxy)ethyl tosylate

Description

Contextualization of Bifunctional Linkers in Molecular Design and Functionalization

Bifunctional linkers are molecules that possess two reactive functional groups, which are often connected by a spacer. bldpharm.com These "bridges" are fundamental in molecular design, enabling the covalent connection of two different molecules or moieties. bldpharm.comnih.govbiosynsis.com Depending on the nature of the reactive groups, these linkers can be classified as either homobifunctional, containing two identical functional groups, or heterobifunctional, featuring two different reactive groups. nih.gov

The primary role of these linkers is to bring distinct molecular entities into proximity, which can induce or modulate biological activity. nih.gov This concept is central to the design of innovative therapeutic agents like proteolysis targeting chimeras (PROTACs), which utilize a linker to connect a target protein binder to an E3 ligase ligand, thereby hijacking the cellular machinery to degrade the target protein. bldpharm.com Beyond therapeutics, bifunctional linkers are crucial in constructing drug delivery systems, attaching imaging labels to biomolecules for diagnostic purposes, and creating complex, functional materials. biosynsis.comhighforceresearch.com The design of the linker itself—its length, flexibility, and hydrophilicity—is critical as it can significantly influence the properties and efficacy of the final conjugate. bldpharm.comnih.gov

The Role of Tosylate Esters as Versatile Synthetic Intermediates and Leaving Groups

The tosylate (p-toluenesulfonate) group is a derivative of p-toluenesulfonic acid and is one of the most widely used sulfonate esters in organic synthesis. unap.edu.peperiodicchemistry.com Its utility stems from its ability to transform a poor leaving group, such as a hydroxyl group in an alcohol, into an excellent leaving group. periodicchemistry.commasterorganicchemistry.comlibretexts.org

Sulfonic acids and their derivatives have long been indispensable tools for chemists in industrial and laboratory settings. enovatia.com Esters of aromatic sulfonic acids, in particular, are widely employed in substitution and elimination reactions. researchgate.net The development of sulfonate esters as leaving groups was a significant advancement in synthetic methodology. Alcohols are generally unreactive in nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. periodicchemistry.commasterorganicchemistry.com The conversion of the alcohol to a sulfonate ester, such as a tosylate, circumvents this issue. This transformation takes place under mild conditions, often avoiding the harsh acidic environments and potential skeletal rearrangements associated with converting alcohols to alkyl halides. acs.org

The effectiveness of the tosylate moiety as a leaving group is a key advantage in organic synthesis. unap.edu.pepearson.com This property is attributed to the high stability of the resulting tosylate anion, which is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). ucalgary.ca The negative charge on the anion is delocalized through resonance across the three oxygen atoms of the sulfonate group, making its departure from the carbon atom energetically favorable. unap.edu.pelibretexts.orgaklectures.com

Key advantages of using tosylates include:

Excellent Leaving Group Ability : Tosylates are excellent leaving groups, facilitating both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. unap.edu.pelibretexts.orgsciencemadness.orgchemistrysteps.com

Reaction under Mild Conditions : Alcohols can be converted to tosylates using tosyl chloride (TsCl) in the presence of a base like pyridine (B92270), avoiding the use of strong acids. ucalgary.cachemistrysteps.com

Stereochemical Control : The formation of a tosylate from an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during this step. masterorganicchemistry.comlibretexts.org This allows for controlled stereochemistry in subsequent substitution reactions.

High Reactivity : Tosylates are generally more reactive than many other sulfonate esters and alkyl halides, allowing for efficient displacement by a wide range of nucleophiles. unap.edu.peucalgary.ca

Overview of Isothiocyanate Functionality in Chemical Synthesis and Bioconjugation

The isothiocyanate group (–N=C=S) is a highly versatile functional group found in many natural products and bioactive compounds. rsc.orgresearchgate.netmdpi.com In synthetic chemistry, isothiocyanates serve as valuable intermediates due to their reactivity toward nucleophiles. rsc.orgmdpi.com The carbon atom of the isothiocyanate is electrophilic and readily attacked by nucleophiles such as primary amines to form stable thiourea (B124793) linkages, or by thiols to form dithiocarbamate (B8719985) adducts. nih.gov

This reactivity is widely exploited in bioconjugation, the process of linking molecules to biological targets like proteins or peptides. nih.gov The isothiocyanate moiety can react with solvent-accessible amine groups on proteins, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. nih.govnih.gov The reaction selectivity can often be controlled by adjusting the pH; lysine labeling is typically more efficient at pH values between 9.0 and 11.0. nih.gov This method is a well-established strategy for attaching fluorescent dyes, chelating agents, or other labels to antibodies and other biomolecules. nih.govnih.gov

Research Significance of 2-(4-Isothiocyanatophenoxy)ethyl Tosylate as a Hetero-Bifunctional Building Block

This compound (CAS Number: 155863-33-5) is significant precisely because it is a hetero-bifunctional building block, integrating the distinct reactivities of both the tosylate and isothiocyanate groups into a single molecule. scbt.comscbt.comnih.gov

The presence of two different reactive centers allows for a controlled, stepwise synthetic strategy. The tosylate group, being an excellent leaving group, can be displaced by a nucleophile in the first step. For instance, this could involve attaching the linker to a fluorescent dye or another molecule of interest. Subsequently, the isothiocyanate group remains available for a second, distinct reaction, such as conjugation to a primary amine on a biomolecule. This orthogonal reactivity is crucial for building complex, well-defined molecular constructs. A primary application noted for this compound is as a synthetic building block for the preparation of fluorescent labels. scbt.com This highlights its role as a molecular bridge, connecting a functional component (the label) to a target via two distinct and controlled chemical reactions.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 155863-33-5 scbt.comnih.gov |

| Molecular Formula | C16H15NO4S2 scbt.comnih.gov |

| Molecular Weight | 349.42 g/mol scbt.comnih.gov |

| IUPAC Name | 2-(4-isothiocyanatophenoxy)ethyl 4-methylbenzenesulfonate (B104242) nih.gov |

| Synonyms | 2-(4-Isothiocyanatophenoxy)ethyl p-toluenesulfonate scbt.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-isothiocyanatophenoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c1-13-2-8-16(9-3-13)23(18,19)21-11-10-20-15-6-4-14(5-7-15)17-12-22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILJDLJORCAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438732 | |

| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-33-5 | |

| Record name | Ethanol, 2-(4-isothiocyanatophenoxy)-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Isothiocyanatophenoxy)Ethyl Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 4 Isothiocyanatophenoxy Ethyl Tosylate and Analogous Structures

Established Synthetic Pathways to Aryl Isothiocyanate Derivatives

The isothiocyanate group (–N=C=S) is a versatile functional group, and numerous methods have been developed for its introduction, particularly onto an aromatic ring. Historically, the reaction of primary amines with highly toxic reagents like thiophosgene (B130339) was a standard method. nih.gov However, due to safety concerns, a variety of alternative and milder reagents have been developed.

A prevalent modern strategy involves the formation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. nih.govorganic-chemistry.org This two-step process offers a safer alternative to thiophosgene. A range of desulfurizing agents can be employed, each with its own advantages regarding reaction conditions and substrate scope. Tosyl chloride, for instance, can mediate the decomposition of in situ generated dithiocarbamate salts, producing alkyl and aryl isothiocyanates in high yields within a short reaction time. nih.govorganic-chemistry.org Other methods include the use of elemental sulfur, hydroximoyl chlorides, and microwave-assisted syntheses, which can offer benefits such as speed and efficiency. nih.govmdpi.com

The choice of synthetic route often depends on the nature of the starting amine, the desired scale, and the tolerance of other functional groups present in the molecule. nih.govrsc.org

| Method | Reagents | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Dithiocarbamate Decomposition | 1. CS₂, Base (e.g., Et₃N) 2. Desulfurizing Agent (e.g., TsCl) | Avoids highly toxic thiophosgene; can be a one-pot reaction. | 75–97% | nih.govorganic-chemistry.org |

| Thiophosgene Method | Thiophosgene (CSCl₂), Base | Classic, effective method. | Generally high | nih.gov |

| From Hydroximoyl Chlorides | Hydroximoyl chlorides | Room temperature reaction, simple workup, no purification needed. | Nearly quantitative | nih.gov |

| Using Elemental Sulfur | Elemental Sulfur (S₈) | Atom-efficient, simple workup. | Fairly high | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Varies (often dithiocarbamate route) | Extremely fast reaction times (minutes). | Fair | nih.gov |

Synthesis of Tosylate Esters from Hydroxylic Precursors

The conversion of an alcohol's hydroxyl group (-OH) into a tosylate (p-toluenesulfonate, -OTs) is a fundamental transformation in organic synthesis. This process activates the hydroxyl group, converting it from a poor leaving group (hydroxide ion, HO⁻) into an excellent leaving group (tosylate anion, TsO⁻). libretexts.orgucalgary.camasterorganicchemistry.com The tosylate anion's stability is due to the resonance delocalization of its negative charge across the sulfonyl group's oxygen atoms. lumenlearning.com This enhanced leaving group ability makes the tosylated carbon atom highly susceptible to nucleophilic substitution reactions. ucalgary.caresearchgate.net

The most common and direct method for preparing tosylates involves the reaction of an alcohol with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. ucalgary.ca The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride and displacing the chloride ion. ucalgary.cayoutube.com A non-nucleophilic base, typically pyridine (B92270) or triethylamine (B128534), is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ucalgary.calumenlearning.comchemicalbook.com

An important feature of this tosylation reaction is that it proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orglumenlearning.com Since the C-O bond of the alcohol is not broken during the formation of the tosylate ester, the stereochemistry of the carbon atom remains unchanged. masterorganicchemistry.comlumenlearning.com This is a key advantage over methods like reaction with hydrohalic acids, which can proceed via carbocation intermediates and lead to racemization or rearrangement. masterorganicchemistry.comlibretexts.org

In molecules containing multiple hydroxyl groups or other sensitive functionalities, selective or controlled tosylation is crucial to avoid undesired side reactions. jchemlett.com For substrates like diols, achieving monotosylation over ditosylation requires specific strategies. One common technique is to use a significant excess of the diol relative to the tosyl chloride. This ensures that the limiting reagent (TsCl) is more likely to react with an unreacted diol molecule than with a mono-tosylated intermediate. jchemlett.com

Another effective control technique is the slow, gradual addition of the tosyl chloride solution to the reaction mixture. This maintains a low concentration of the tosylating agent, further favoring the formation of the mono-substituted product. jchemlett.com For complex substrates such as carbohydrates, regioselective tosylation can be achieved using catalytic methods, for example, with dibutyltin (B87310) oxide, which can direct the tosylation to a specific hydroxyl group based on its steric and electronic environment. mdpi.com Careful control of reaction temperature is also critical to achieving good yields and selectivity. mdpi.com

Convergent and Linear Synthesis Approaches for 2-(4-Isothiocyanatophenoxy)ethyl Tosylate

The construction of a multi-part molecule like this compound can be approached in two primary ways: linear synthesis or convergent synthesis. differencebetween.comchemistnotes.com

A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion. For the target molecule, a possible linear sequence could be:

Start with 4-aminophenol.

Perform an etherification reaction with 2-bromoethanol (B42945) to form 2-(4-aminophenoxy)ethanol.

Convert the primary alcohol to a tosylate using tosyl chloride to yield 2-(4-aminophenoxy)ethyl tosylate.

Finally, transform the amino group into an isothiocyanate.

A convergent synthesis , by contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in a final step or steps. wikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient for complex molecules. chemistnotes.comfiveable.me For this compound, a convergent strategy would involve:

Fragment A Synthesis: Prepare 4-isothiocyanatophenol from 4-aminophenol.

Fragment B Synthesis: Prepare 2-bromoethyl tosylate or a similar electrophilic two-carbon unit with a leaving group.

Fragment Coupling: Combine Fragment A and Fragment B in a Williamson ether synthesis to form the final product.

Optimization of Reaction Conditions and Yield for Academic Scale Synthesis

Optimizing the synthesis of this compound on an academic (laboratory) scale involves systematically adjusting reaction parameters for the key transformations—tosylation and isothiocyanate formation—to maximize yield and purity.

For the tosylation step , key variables include the choice of base, solvent, and temperature. Pyridine is often used as both the base and solvent, but other tertiary amines like triethylamine in a non-reactive solvent such as dichloromethane (B109758) can also be effective. chemicalbook.comgoogle.com Reactions are typically run at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions, followed by stirring at room temperature. chemicalbook.com The stoichiometry of the reagents is also critical; a slight excess of tosyl chloride is common to ensure full conversion of the alcohol.

For the isothiocyanate formation step (via the dithiocarbamate route), optimization involves the choice of base and the desulfurizing agent. mdpi.com Triethylamine is a common choice of base for the initial reaction with carbon disulfide. mdpi.com When using a desulfurizing agent like tosyl chloride, reaction times are often short (e.g., 30 minutes). nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere minutes, although this requires specialized equipment. mdpi.com The optimal conditions can vary significantly depending on the specific substrate. ijacskros.com

| Reaction Step | Parameter | Common Options & Considerations | Reference |

|---|---|---|---|

| Tosylation | Tosylating Agent | Tosyl chloride (TsCl) is standard. Toluenesulfonic anhydride (B1165640) can also be used. | ucalgary.caorganic-chemistry.org |

| Base | Pyridine (acts as catalyst and solvent), Triethylamine (Et₃N), N-methylmorpholine (NMM). Choice affects reaction rate and workup. | ucalgary.camdpi.com | |

| Solvent | Pyridine, Dichloromethane (DCM), Toluene. Must be aprotic and dry. | chemicalbook.comgoogle.com | |

| Temperature | Typically initiated at 0 °C, then allowed to warm to room temperature to control exothermic reaction. | chemicalbook.com | |

| Isothiocyanate Formation (from Amine) | Thiocarbonyl Source | Carbon disulfide (CS₂) is the standard for the dithiocarbamate route. | nih.gov |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). Used to form the dithiocarbamate salt. | ijacskros.com | |

| Desulfurizing Agent | Tosyl chloride (TsCl), Cyanuric chloride (TCT), Iodine (I₂), Propane phosphonic acid anhydride (T3P®). Agent choice impacts yield and conditions. | mdpi.com | |

| Reaction Conditions | Conventional heating or microwave irradiation. Microwave can significantly shorten reaction times. | mdpi.com |

Considerations for Green Chemistry Principles in the Synthesis of Related Tosylates

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.net Several of its 12 principles can be applied to the synthesis of tosylates and related compounds.

Safer Solvents and Auxiliaries: Traditional tosylation often uses chlorinated solvents like dichloromethane. chemicalbook.com Green approaches would seek to replace these with more environmentally benign alternatives. Research has shown the successful tosylation of cellulose, for example, in an eco-friendly NaOH-urea solvent system. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu While the base in standard tosylation is typically used in stoichiometric or greater amounts to neutralize HCl, catalytic methods are being developed. For instance, ytterbium(III) trifluoromethanesulfonate (B1224126) and indium-based compounds have been shown to catalyze the sulfonylation of alcohols under mild, neutral conditions. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu The standard tosylation with TsCl has a moderate atom economy, as HCl is generated as a stoichiometric byproduct. Alternative methods using toluenesulfonic anhydride might offer improvements.

Less Hazardous Chemical Syntheses: This principle is highly relevant to the isothiocyanate synthesis step. The development of methods that avoid highly toxic and volatile reagents like thiophosgene in favor of safer alternatives like the carbon disulfide/desulfurization route is a key green advancement. nih.govresearchgate.net Using water as a solvent for such reactions further enhances the green credentials of the process. nih.gov

By considering these principles, chemists can develop synthetic routes that are not only efficient but also safer and more sustainable. nih.gov

Mechanistic Investigations of Reactions Involving 2 4 Isothiocyanatophenoxy Ethyl Tosylate

Elucidation of Reaction Pathways for Nucleophilic Substitution at the Tosylated Center

The ethyl tosylate portion of the molecule is the primary site for nucleophilic substitution reactions. The tosylate group (p-toluenesulfonate) is a highly effective leaving group due to the resonance stabilization of the resulting anion. The reaction pathway, whether it be SN2 or SN1, is largely dictated by the nature of the substrate, the nucleophile, the solvent, and the temperature.

SN2 Reaction Mechanisms and Stereochemical Outcomes

Given that the tosylate group is attached to a primary carbon in the ethyl chain, nucleophilic substitution is expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For 2-(4-isothiocyanatophenoxy)ethyl tosylate, the reaction rate can be expressed as:

Rate = k[this compound][Nucleophile]

The stereochemical outcome is a key feature of the SN2 reaction. If the ethyl group were chiral (for instance, by isotopic labeling), the reaction would proceed with a predictable inversion of configuration. libretexts.orgchemistrysteps.comkhanacademy.org

Table 1: Factors Favoring the SN2 Mechanism for this compound

| Factor | Influence on Reaction Mechanism |

| Substrate Structure | Primary alkyl tosylate, which is sterically unhindered, strongly favors the SN2 pathway. |

| Nucleophile | Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻) promote the SN2 reaction. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. |

| Leaving Group | The tosylate group is an excellent leaving group, facilitating the SN2 displacement. masterorganicchemistry.com |

Considerations of SN1 Pathways and Rearrangement Processes for Related Tosylates

While the SN2 pathway is dominant for primary tosylates, under certain conditions, an SN1 (unimolecular nucleophilic substitution) mechanism might be considered, although it is generally unfavorable for primary substrates. The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. khanacademy.org For this to occur with this compound, the primary carbocation that would be formed is highly unstable.

However, in neighboring group participation, the adjacent phenoxy group could potentially assist in the departure of the tosylate group, leading to a more stable cyclic intermediate. This would be a special case of an SN1-like process. For closely related systems, such as 2-phenoxyethyl tosylate, solvent effects can play a crucial role in determining the reaction pathway. In highly polar, protic solvents (e.g., formic acid, acetic acid), solvolysis reactions may exhibit some SN1 character.

Rearrangement processes, such as hydride shifts, are characteristic of SN1 reactions involving carbocation intermediates. However, for the primary carbocation that would be formed from this compound, a hydride shift would not lead to a more stable carbocation, making rearrangement unlikely.

Mechanistic Aspects of Elimination Reactions Involving the Tosylate Group

In the presence of a strong base, alkyl tosylates can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination).

E1 and E2 Pathways in Alkyl Tosylate Chemistry

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. reddit.com This pathway is favored by strong, sterically hindered bases and is competitive with the SN2 reaction. For this compound, a strong base could abstract a proton from the carbon adjacent to the tosylated carbon, leading to the formation of 4-(vinyloxy)phenyl isothiocyanate. The E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. khanacademy.org It is favored by weak bases and polar protic solvents. Since the formation of a primary carbocation is energetically unfavorable, the E1 pathway is highly unlikely for this compound.

Table 2: Competition Between SN2 and E2 Reactions for this compound

| Reagent/Condition | Favored Pathway | Rationale |

| Strong, unhindered nucleophile/weak base (e.g., I⁻, Br⁻) | SN2 | Good nucleophilicity and low basicity favor substitution over elimination. |

| Strong, hindered base (e.g., t-BuOK) | E2 | Steric bulk hinders nucleophilic attack, favoring proton abstraction. |

| Strong base and nucleophile (e.g., RO⁻) | SN2 and E2 | Both pathways are possible and will likely result in a mixture of products. |

| Increased temperature | E2 | Elimination reactions generally have a higher activation energy and are favored by higher temperatures. khanacademy.org |

Palladium-Catalyzed Eliminations and Dehydrohalogenations of Alkyl Sulfonates

Palladium-catalyzed reactions have become powerful tools in organic synthesis. While direct palladium-catalyzed dehydrotosylation is not a common transformation, related palladium-catalyzed cross-coupling reactions of alkyl tosylates are well-established. organic-chemistry.orgberkeley.edunih.govrsc.org For instance, reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination can occur with aryl and vinyl tosylates. organic-chemistry.orgberkeley.edu

In the context of alkyl tosylates, palladium catalysts can facilitate cross-coupling reactions. ucmerced.edu These reactions typically proceed through an oxidative addition of the C-OTs bond to a Pd(0) complex, followed by transmetalation and reductive elimination. While not a direct elimination in the classical sense, these pathways represent an important class of reactions for functionalizing molecules at the tosylated center.

Reactivity of the Isothiocyanate Moiety with Various Nucleophiles

The isothiocyanate group (-N=C=S) is a versatile electrophilic functional group that readily reacts with a variety of nucleophiles. chemrxiv.orgresearchgate.netorganic-chemistry.org The central carbon atom of the isothiocyanate is electron-deficient and is the site of nucleophilic attack.

The most common reactions of isothiocyanates involve the addition of nucleophiles to the carbon-nitrogen double bond. For example:

With primary and secondary amines: Isothiocyanates react with amines to form thiourea (B124793) derivatives. rsc.orgorganic-chemistry.orgnih.gov This reaction is highly efficient and is a common method for bioconjugation.

With thiols: The reaction with thiols leads to the formation of dithiocarbamates. researchgate.net

With alcohols: In the presence of a catalyst, isothiocyanates can react with alcohols to form thiocarbamates.

With water: Hydrolysis of isothiocyanates can occur, especially under acidic or basic conditions, to yield a primary amine and carbonyl sulfide (B99878), which can then decompose to hydrogen sulfide and carbon dioxide.

The reactivity of the isothiocyanate group in this compound is generally independent of the tosylate group, allowing for selective reactions at either end of the molecule under appropriate conditions. For example, reaction with an amine at a neutral or slightly basic pH would likely lead to the formation of a thiourea without affecting the tosylate group.

Table 3: Common Nucleophilic Reactions of the Isothiocyanate Group

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-substituted thiourea |

| Secondary Amine (R₂NH) | N,N-disubstituted thiourea |

| Thiol (R-SH) | Dithiocarbamate (B8719985) |

| Alcohol (R-OH) | Thiocarbamate |

| Water (H₂O) | Primary amine (after hydrolysis) |

Formation of Thioureas, Thioamides, and Other Sulfur-Containing Heterocycles

The isothiocyanate functional group (–N=C=S) is a highly reactive electrophile that readily undergoes addition reactions with a variety of nucleophiles. The most common reaction involving this compound is its interaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.

The established mechanism for this transformation is a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon atom of the isothiocyanate group. This addition leads to a transient, charge-separated intermediate, which rapidly stabilizes through a proton transfer from the amine nitrogen to the isothiocyanate nitrogen, yielding the stable thiourea product. nih.govrsc.org This reaction is typically efficient and can proceed under mild, often ambient, conditions without the need for a catalyst. organic-chemistry.org

While thiourea formation is the predominant reaction with amines, the isothiocyanate moiety can, in principle, react with other nucleophiles. For instance, reaction with thiols can produce dithiocarbamates, and reactions with carboxylates or other nucleophiles can lead to the formation of various sulfur-containing heterocycles, depending on the reaction conditions and the structure of the nucleophile. researchgate.net

Chemoselective Reactivity in the Presence of the Tosylate Group

The compound this compound is a bifunctional molecule, containing two distinct electrophilic sites: the carbon of the isothiocyanate group and the primary alkyl carbon atom bonded to the tosylate group. The tosylate (p-toluenesulfonate) is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.

Despite the presence of two reactive sites, the molecule exhibits high chemoselectivity in reactions with nucleophiles such as amines. The nucleophilic addition to the isothiocyanate group is kinetically much more favorable than the substitution at the tosylate-bearing carbon. nih.govorganic-chemistry.org Reactions with amines to form thioureas are typically rapid at room temperature. In contrast, nucleophilic substitution on the ethyl tosylate moiety generally requires more forcing conditions, such as elevated temperatures or the use of a very strong, unhindered nucleophile.

This significant difference in reactivity allows for the selective functionalization of the isothiocyanate group while leaving the tosylate group intact. The tosylate can then be utilized in subsequent synthetic steps, for example, by reacting it with another nucleophile under thermal conditions to achieve a second, distinct modification. This chemoselective behavior makes this compound a useful building block in multistep syntheses. scbt.com

Solvolysis Mechanisms of Aryl and Alkyl Tosylates in Different Solvent Systems

Solvolysis refers to a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. Alkyl and aryl tosylates are classic substrates for studying these mechanisms due to their high reactivity and the excellent leaving group ability of the tosylate anion.

Role of Solvent Polarity and Nucleophilicity

The rate and mechanism of tosylate solvolysis are profoundly influenced by the properties of the solvent, particularly its polarity and nucleophilicity.

Solvent Polarity: Polar solvents are crucial for stabilizing the charge separation that develops in the transition state of both SN1 and SN2 reactions. For mechanisms involving a carbocation intermediate (SN1-type), polar protic solvents (e.g., water, ethanol, formic acid) are particularly effective as they can solvate both the developing carbocation and the tosylate leaving group through hydrogen bonding, thereby lowering the activation energy. libretexts.org The ionizing power of a solvent is often quantified by the Grunwald-Winstein Y scale, and a strong correlation between the solvolysis rate and the Y value is indicative of a mechanism with significant charge separation at the transition state. nih.gov

Solvent Nucleophilicity: The nucleophilicity of the solvent plays a critical role in determining the reaction pathway. In solvents with high nucleophilicity (e.g., ethanol, aqueous acetone), the solvent can directly participate in the rate-determining step, favoring a concerted SN2-like mechanism where the nucleophile attacks the carbon as the tosylate group departs. In contrast, solvents with low nucleophilicity but high polarity (e.g., trifluoroethanol (TFE), hexafluoroisopropanol (HFIP)) favor an SN1-like mechanism by promoting the ionization of the tosylate to form a carbocation intermediate, which is then captured by the solvent. whiterose.ac.ukoup.com

The interplay between polarity and nucleophilicity can be seen in the product distribution of solvolysis reactions, which can be highly sensitive to the solvent system used.

| Solvent | Relative Rate (k_rel) | Solvent Type |

|---|---|---|

| Ethanol (EtOH) | 1 | Polar Protic, Nucleophilic |

| Acetic Acid (AcOH) | 6 | Polar Protic, Weakly Nucleophilic |

| Formic Acid (HCOOH) | 3,050 | Polar Protic, Weakly Nucleophilic |

| 97% Trifluoroethanol (TFE) | 100,000 | Highly Polar, Poorly Nucleophilic |

Concerted Pathways Versus Discrete Intermediate Formation in Solvolysis

The mechanism of tosylate solvolysis often lies on a spectrum between a fully concerted, single-step process (SN2) and a fully stepwise process involving a discrete carbocation intermediate (SN1). psiberg.comdifferencebetween.com

Concerted Pathway (SN2-like): This pathway involves a single transition state where the solvent molecule attacks the substrate as the tosylate leaving group departs. This mechanism is favored for primary and some secondary tosylates in nucleophilic solvents and results in a complete inversion of stereochemistry at the reaction center.

Stepwise Pathway (SN1-like): This pathway involves an initial, rate-determining ionization of the C-OTs bond to form a carbocation intermediate, which is subsequently attacked by the solvent nucleophile. A key feature of this mechanism is the potential for the leaving group to return to the carbocation, a process known as "ion-pair return". jst.go.jp The detection of racemization of a chiral starting material or isotopic scrambling in a labeled leaving group provides strong evidence for the formation of a reversibly formed ion-pair intermediate. nih.gov This pathway is common for tertiary, benzylic, and other tosylates that can form stabilized carbocations.

For many secondary alkyl tosylates, the mechanism is considered "borderline," and distinguishing between these pathways can be complex. whiterose.ac.uk Studies on the solvolysis of simple secondary tosylates in weakly nucleophilic solvents have shown evidence of rearrangements (e.g., 1,2-hydride shifts) and incomplete stereochemical inversion (e.g., 92% inversion and 8% retention), which are often cited as evidence for a carbocation intermediate. researchgate.net However, some researchers propose that these observations can also be explained by a series of competing concerted pathways for solvolysis, rearrangement, and isotope exchange, without the formation of a discrete, free carbocation. whiterose.ac.ukresearchgate.net The transition state in these cases is thought to have significant carbocationic character, but a stable intermediate is bypassed. whiterose.ac.uk

| Substrate | Solvent | Product (Alcohol) Stereochemistry | Proposed Mechanistic Feature |

|---|---|---|---|

| R-2-Octyl Tosylate | 50% aq. TFE | 92% Inversion, 8% Retention | "Open" transition state allowing some front-side attack, or partitioning of an ion-pair intermediate |

Advanced Applications of 2 4 Isothiocyanatophenoxy Ethyl Tosylate in Complex Molecule Synthesis and Chemical Research

Utilization as a Key Building Block in the Synthesis of Functionalized Molecules

The presence of both a highly reactive isothiocyanate group and an excellent tosylate leaving group on a semi-rigid backbone makes 2-(4-isothiocyanatophenoxy)ethyl tosylate a strategic linker. It is particularly useful for introducing specific functionalities into molecules through stepwise reactions.

This compound is described as a hetero-bifunctional linker specifically designed for the quaternization of pyridyl-nitrogen. In this reaction, the nitrogen atom of a pyridine (B92270) ring acts as a nucleophile, attacking the ethyl group of the tosylate and displacing the p-toluenesulfonate anion. This process forms a stable pyridinium salt.

The quaternization of pyridines is a well-established method to enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic displacement at the 2- and 4-positions. google.com The reaction with this compound results in a compound where the pyridine moiety is covalently attached through an ethyl phenoxy linker, while the isothiocyanate group remains available for subsequent reactions. This strategy effectively introduces an amine- or thiol-reactive group (the isothiocyanate) onto a pyridine-containing molecule, enabling further conjugation or functionalization.

Reaction Scheme: Pyridine Quaternization

This compound serves as a key synthetic building block for creating fluorescent labels. scbt.com The isothiocyanate group (–N=C=S) is highly electrophilic and reacts readily and specifically with primary amines under mild conditions to form a stable thiourea (B124793) linkage. This reactivity is fundamental to its application in labeling biomolecules such as proteins and peptides at their N-terminus or on the side chains of lysine (B10760008) residues.

In the synthesis of a fluorescent labeling reagent, this compound can be used in two primary ways:

The tosylate group can first be reacted with a nucleophilic site on a fluorophore, thereby attaching the isothiocyanatophenoxy ethyl moiety to the fluorescent molecule. The resulting compound is a new labeling reagent with a reactive isothiocyanate handle.

Alternatively, the isothiocyanate can react with an amine-containing fluorophore, leaving the tosylate group available for other transformations.

This allows for the rational design of custom labeling agents where the phenoxyethyl group acts as a spacer between the fluorescent tag and the target molecule, potentially minimizing interference with biological activity.

| Functional Group | Reactive Towards | Resulting Linkage |

| Isothiocyanate (-NCS) | Primary Amines (-NH₂) | Thiourea |

| Tosylate (-OTs) | Nucleophiles (e.g., Pyridine, -OH, -SH) | Ether, Thioether, Pyridinium salt |

Contribution to the Synthesis of Biologically Active Scaffolds and Chemical Probes

The unique reactivity of this compound makes it a valuable tool in the synthesis of molecules with potential biological activity and for the development of chemical probes to study biological systems.

Precursors for Phosphodiesterase 10 (PDE10) Inhibitors

Phosphodiesterase 10 (PDE10) is an enzyme primarily expressed in the brain, and its inhibitors are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The design of potent and selective PDE10 inhibitors often involves the exploration of various chemical scaffolds that can fit into the enzyme's active site.

While no specific PDE10 inhibitors have been explicitly reported to be synthesized directly from this compound, the structural motifs present in this compound are relevant to the design of such inhibitors. The phenoxyethyl scaffold is a common feature in a number of known PDE10 inhibitors. The isothiocyanate group, known for its bioactivity, can be used to introduce a thiourea linkage, which can form key hydrogen bonding interactions within the active site of a protein.

For example, the isothiocyanate group can be reacted with a primary amine on a core scaffold known to have affinity for PDE10. The resulting thiourea moiety can act as a hydrogen bond donor and acceptor. Subsequently, the tosylate group can be displaced by a nucleophile to introduce further diversity and modulate the pharmacological properties of the molecule, such as solubility, metabolic stability, and cell permeability. The reactivity of the tosylate group allows for the introduction of various functional groups that can probe different regions of the PDE10 active site.

The following table illustrates a potential synthetic route for a PDE10 inhibitor precursor using a bifunctional linker.

| Step | Reaction | Reactants | Product |

| 1 | Thiourea Formation | Amine-containing core, this compound | Thiourea-linked intermediate |

| 2 | Nucleophilic Substitution | Thiourea-linked intermediate, Nucleophile | Diversified PDE10 inhibitor precursor |

Synthesis of Other Pharmaceutical Precursors

The application of this compound extends beyond PDE10 inhibitors to the synthesis of a broader range of pharmaceutical precursors. Its role as a heterobifunctional linker is particularly valuable in drug discovery for creating libraries of compounds for high-throughput screening.

The isothiocyanate group is a known pharmacophore in its own right, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. By incorporating this functional group into more complex molecules, medicinal chemists can explore new therapeutic avenues. The reaction of this compound with various amine-containing scaffolds allows for the systematic modification of lead compounds.

The tosylate group serves as a versatile handle for introducing a wide array of functionalities through nucleophilic substitution. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituent at this position. For example, different nucleophiles such as alcohols, thiols, and secondary amines can be introduced to modulate the physicochemical properties and biological activity of the resulting molecules. This approach is instrumental in the lead optimization phase of drug discovery.

Role in Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, bifunctional molecules like this compound can serve as monomers, cross-linkers, or surface modifiers to create functional materials with tailored properties.

The presence of two distinct reactive groups allows for its use in step-growth polymerization. For instance, the isothiocyanate group can react with a diamine to form a polythiourea, while the tosylate group can be used in a subsequent step to cross-link the polymer chains or to graft other polymer chains, leading to the formation of block or graft copolymers. The differential reactivity of the isothiocyanate and tosylate groups can be exploited to control the polymerization process and the final polymer architecture.

Furthermore, this compound can be used to functionalize the surface of materials. The tosylate group can react with hydroxyl or amine groups on a solid support, covalently attaching the molecule to the surface. The exposed isothiocyanate group can then be used to immobilize biomolecules, such as proteins or enzymes, through their amine or thiol groups. This is a common strategy for the preparation of biosensors, affinity chromatography columns, and other biocompatible materials.

The following table summarizes the potential roles of this compound in polymer chemistry and materials science.

| Application | Role of the Compound | Resulting Material |

| Step-Growth Polymerization | Monomer | Polythioureas, Copolymers |

| Polymer Modification | Cross-linking/Grafting agent | Cross-linked polymers, Graft copolymers |

| Surface Functionalization | Surface modifier | Functionalized surfaces for bioconjugation |

Computational and Theoretical Investigations of 2 4 Isothiocyanatophenoxy Ethyl Tosylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(4-isothiocyanatophenoxy)ethyl tosylate. Such calculations can provide valuable insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial in understanding the molecule's chemical behavior.

The isothiocyanate (-N=C=S) group is a key reactive center. DFT studies on similar aromatic isothiocyanates suggest that the carbon atom of the NCS group is highly electrophilic. researchgate.net This electrophilicity is a result of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The tosylate group (-OTs), a derivative of p-toluenesulfonic acid, is an excellent leaving group, a property well-established in organic chemistry. masterorganicchemistry.comchemistrysteps.com

A hypothetical DFT analysis of this compound would likely reveal a significant polarization of the C-O bond in the ethyl tosylate moiety, facilitating its cleavage in nucleophilic substitution reactions. The calculated electrostatic potential map would be expected to show a region of high positive potential around the sulfur atom of the tosylate group and the carbon of the isothiocyanate group, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular interactions. |

Note: These values are illustrative and would require specific DFT calculations for verification.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in various solvent environments, such as water, ethanol, or less polar organic solvents. These simulations track the motions of atoms over time, offering insights into solvation effects, conformational flexibility, and potential reaction dynamics at a molecular level.

In an aqueous environment, MD simulations would likely show the formation of a structured hydration shell around the polar regions of the molecule, particularly the tosylate and ether oxygen atoms. The hydrophobic aromatic rings would likely exhibit a preference for less ordered water structures. In contrast, in a nonpolar solvent like hexane, the molecule would be expected to adopt more compact conformations to minimize unfavorable interactions with the solvent.

MD simulations could also be employed to study the initial stages of reactions, such as the approach of a nucleophile to the electrophilic centers of the molecule. By simulating the system at different temperatures, one could also gain insights into the temperature dependence of the compound's dynamics and stability.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Infrared (IR) and Raman spectra can also be simulated by calculating the vibrational frequencies of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Key vibrational modes would be expected for the N=C=S asymmetric stretch (around 2100 cm⁻¹), the S=O stretches of the tosylate group (around 1350 and 1175 cm⁻¹), and various C-O and aromatic C-H stretching and bending vibrations. nih.gov

Furthermore, computational chemistry can be used to explore potential reaction pathways. For example, the reaction of the isothiocyanate group with a primary amine to form a thiourea (B124793) linkage is a common reaction for this functional group. arkat-usa.org Quantum chemical calculations could be used to model the transition state of this reaction and to determine the activation energy, providing a quantitative measure of the reaction rate. Similarly, the nucleophilic substitution reaction where the tosylate group is displaced by a nucleophile could be modeled to understand the reaction mechanism (e.g., SN1 vs. SN2) and to predict the reaction's feasibility.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

| UV-Vis Spectroscopy | λmax ≈ 270 nm | π → π* transitions in the aromatic rings |

| Infrared Spectroscopy | ~2100 cm⁻¹ (strong) | Asymmetric stretch of the isothiocyanate (-N=C=S) group |

| Infrared Spectroscopy | ~1350 cm⁻¹, ~1175 cm⁻¹ | Asymmetric and symmetric S=O stretches of the tosylate group |

| ¹H NMR Spectroscopy | δ 7.2-7.8 ppm | Protons on the aromatic rings |

| ¹³C NMR Spectroscopy | δ ~135 ppm | Carbon atom of the isothiocyanate (-N=C=S) group |

Note: These are predicted values and are subject to variation based on the specific computational method and experimental conditions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the ethyl ether linkage. Conformational analysis can be performed using computational methods to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

By systematically rotating the dihedral angles of the C-O-C-C and O-C-C-O bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely reveal several low-energy conformations. The global minimum energy conformation would represent the most stable arrangement of the molecule in the gas phase. The relative energies of other stable conformers would determine their population at a given temperature.

Future Directions and Emerging Research Frontiers for 2 4 Isothiocyanatophenoxy Ethyl Tosylate Chemistry

Development of Novel Catalytic Methods for its Derivatization

The dual reactivity of 2-(4-isothiocyanatophenoxy)ethyl tosylate presents a fertile ground for the development of novel catalytic methods to achieve selective derivatization. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the isothiocyanate group is susceptible to attack by nucleophiles at the central carbon atom. masterorganicchemistry.comwikipedia.org Future research is likely to focus on chemo- and regioselective catalytic transformations that can independently or sequentially modify these two sites.

One promising avenue is the use of transition-metal catalysis to control the reactivity of the tosylate group. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the ethyl linker, while leaving the isothiocyanate group intact for subsequent transformations. Conversely, the development of catalysts that selectively activate the isothiocyanate moiety in the presence of the tosylate would be highly valuable. For example, bifunctional organocatalysts, such as those based on iminophosphoranes, could be designed to promote the enantioselective addition of nucleophiles to the isothiocyanate group. nih.govresearchgate.netresearchgate.net

The development of orthogonal catalytic systems, where each functional group can be addressed independently without interference from the other, will be a key challenge and a significant area of advancement. This would allow for the one-pot synthesis of complex molecules with diverse functionalities.

Table 1: Potential Catalytic Derivatizations of this compound

| Functional Group | Reaction Type | Potential Catalyst | Resulting Structure |

| Tosylate | Nucleophilic Substitution | Base or Lewis Acid | Ether, Amine, Thioether, etc. |

| Tosylate | Cross-Coupling | Palladium, Copper | Alkylated/Arylated Product |

| Isothiocyanate | Nucleophilic Addition | Organocatalyst | Thiourea (B124793), Dithiocarbamate (B8719985) |

| Isothiocyanate | Cycloaddition | Metal Complex | Heterocyclic Compound |

Exploration of its Use in Supramolecular Assembly and Self-Assembled Systems

The distinct chemical properties of the isothiocyanate and tosylate groups make this compound an intriguing building block for supramolecular chemistry. The isothiocyanate group can participate in the formation of coordination polymers and self-assembled monolayers, while the aromatic rings and the potential for hydrogen bonding with derivatized forms of the molecule can drive self-assembly processes. mdpi.com

Future research could explore the synthesis of amphiphilic derivatives of this compound that can self-assemble into micelles, vesicles, or gels in aqueous or organic media. For example, reaction of the isothiocyanate with a hydrophilic amine would generate a thiourea derivative with amphiphilic character. These self-assembled systems could find applications in drug delivery, sensing, and catalysis.

Furthermore, the ability of the isothiocyanate group to react with primary amines to form thioureas opens up possibilities for creating complex, self-assembled architectures through non-covalent interactions like hydrogen bonding. The resulting thiourea moiety can act as a powerful hydrogen-bond donor and acceptor, driving the formation of ordered supramolecular structures.

Expansion of Applications in Next-Generation Chemical Probes and Tools

The bifunctional nature of this compound makes it an ideal candidate for the design of next-generation chemical probes and tools for chemical biology. nih.gov The isothiocyanate group is known to react with nucleophilic residues in proteins, such as lysine (B10760008) and cysteine, making it a useful "warhead" for covalent labeling. nih.gov The tosylate group, on the other hand, can be used as a reactive handle for the attachment of reporter molecules, such as fluorophores or affinity tags.

This "click-and-tag" approach could be used to develop probes for identifying the targets of bioactive small molecules, for activity-based protein profiling, and for imaging specific proteins in living cells. For instance, the tosylate could be displaced by a fluorescent dye, and the resulting probe could be used to label and visualize the cellular targets of a drug that interacts with the isothiocyanate moiety. nih.govljmu.ac.uk

Moreover, the distance between the isothiocyanate and tosylate groups can be systematically varied to create a library of probes with different spacer lengths, which could be used to probe the architecture of protein binding sites. The development of isothiocyanate-based probes for detecting specific analytes, such as thiocyanate (B1210189) ions in biological or environmental samples, is another promising area of research. mdpi.com

Design of Structure-Reactivity Relationship Studies in Synthetic Contexts

Systematic studies on the structure-reactivity relationships of this compound and its derivatives will be crucial for unlocking its full potential in organic synthesis. arkat-usa.orgnih.gov By systematically modifying the substituents on the aromatic ring, researchers can fine-tune the electrophilicity of both the isothiocyanate and the tosylate groups.

For example, electron-withdrawing groups on the aromatic ring would be expected to increase the reactivity of the isothiocyanate towards nucleophiles and enhance the leaving group ability of the tosylate. Conversely, electron-donating groups would have the opposite effect. Quantitative studies, such as Hammett analysis, could be employed to establish correlations between the electronic properties of the substituents and the reaction rates. nih.gov

Furthermore, the length and nature of the ethyl linker could be varied to understand its impact on the reactivity of the two functional groups. These studies will provide valuable insights into the interplay between the electronic and steric factors that govern the reactivity of this bifunctional molecule and will guide the rational design of new reagents and building blocks for organic synthesis. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-isothiocyanatophenoxy)ethyl tosylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 4-isothiocyanatophenol with ethylene glycol derivatives, followed by tosylation. Key steps include:

- Precursor preparation : React 4-aminophenol with thiophosgene to form 4-isothiocyanatophenol .

- Etherification : Use 2-bromoethanol or ethylene carbonate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyloxy linker .

- Tosylation : Treat the intermediate with tosyl chloride (TsCl) in anhydrous dichloromethane, using pyridine as a catalyst .

- Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., temperature, solvent polarity). Kinetic studies on similar tosylates suggest buffered acetolysis at 0.005 M substrate concentration minimizes side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Essential characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the isothiocyanate (-NCS) and tosylate (-OTs) groups. Key signals: ~δ 7.7–7.8 ppm (tosylate aromatic protons) and δ 2.4 ppm (CH₃ of tosylate) .

- IR Spectroscopy : Peaks at ~2100–2150 cm⁻¹ (N=C=S stretching) and 1170–1190 cm⁻¹ (S=O stretching of tosylate) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~397.4 g/mol).

- Elemental Analysis : Validate purity (>98%) and stoichiometry .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the isothiocyanate group .

- Handling : Use gloves and fume hoods to avoid exposure. Hydrolysis in aqueous environments generates toxic H₂S; monitor pH and moisture levels in solvents .

Advanced Research Questions

Q. How does the electronic nature of the tosylate group influence nucleophilic substitution kinetics in this compound?

- Methodological Answer : The tosylate group’s electron-withdrawing nature enhances leaving-group ability. Kinetic studies on analogous ethyl tosylates (e.g., 2-phenylethyl tosylate) show:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SN2 mechanisms.

- Competing Pathways : At elevated temperatures (>100°C), elimination (via E2) competes with substitution, forming vinyl derivatives. Monitor product ratios using GC-MS or HPLC .

- Buffered Systems : Acetolysis with KOAc buffer (0.006 M) reduces side reactions. Rate constants (k) for tosylates are ~1.27 × 10⁻³ sec⁻¹ at 115°C, while nosylates (better leaving groups) exhibit k ≈ 10⁻¹³.5× higher .

Q. How can researchers resolve contradictions in reported reactivity data for isothiocyanate-containing tosylates?

- Methodological Answer : Discrepancies often arise from competing reactions (e.g., thiourea formation vs. solvolysis). Strategies include:

- Controlled Reactivity Screening : Test reactivity with nucleophiles (e.g., amines, thiols) under varying pH and temperature.

- Isolation of Intermediates : Use quenching agents (e.g., NH₄Cl) to trap reactive intermediates for characterization .

- Computational Modeling : DFT calculations to compare activation energies of competing pathways. For example, the isothiocyanate group may sterically hinder SN2 mechanisms, favoring elimination .

Q. What role does this compound play in synthesizing heterocyclic compounds (e.g., triazoloquinazolinones)?

- Methodological Answer : The compound serves as a bifunctional linker in heterocycle synthesis:

- Step 1 : React the isothiocyanate with a primary amine (e.g., benzylamine) to form a thiourea intermediate.

- Step 2 : Tosylate displacement by nucleophiles (e.g., hydrazine) generates reactive sites for cyclization.

- Example : Synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one involves sequential thiourea formation and intramolecular cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.